molecular formula C18H21N5O2 B2456952 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448123-29-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2456952
M. Wt: 339.399
InChI Key: GXUAMOKDTPDWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Studies have showcased diverse approaches to synthesizing indole and triazole derivatives, highlighting their importance in medicinal chemistry and organic synthesis. For instance, indole bis-oxazole fragments, related to marine secondary metabolites, have been synthesized using dirhodium(II)-catalyzed reactions of diazocarbonyl compounds, demonstrating innovative pathways for generating complex molecular architectures (Davies et al., 2005). Similarly, a novel synthesis of 1,2,3-triazoles through nitrogen transfer from diazocarbonyl compounds to enaminones has been described, offering new routes for constructing these heterocyclic compounds (Augusti & Kascheres, 1993).

Antimicrobial and Antifungal Applications

The development of antimicrobial and antifungal agents is a significant area of research for indole, indazole, and triazole derivatives. Various studies have synthesized and evaluated the antimicrobial activity of these compounds, with some showing promising results against a range of bacterial and fungal pathogens. For instance, novel 3-(2-oxo-2-phenylethylidene)-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one derivatives exhibited significant antibacterial activity, underscoring the therapeutic potential of these molecules (Orsu et al., 2015).

Neuroprotective and Enzyme Inhibition

Research into indazole and indole derivatives has also extended to neuroprotective applications and enzyme inhibition, providing insights into their potential for treating neurological disorders. For example, indazole- and indole-carboxamides were discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in managing conditions like Parkinson's disease (Tzvetkov et al., 2014).

Pharmacological Interactions

The pharmacological profiles of synthetic cannabinoids, including indazole and indole derivatives, have been explored, highlighting their interactions with cannabinoid receptors. Such studies are crucial for understanding the therapeutic and adverse effects of these compounds, as well as their potential misuse as psychoactive substances (Qian et al., 2015).

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-11-15(20-21-22)17(24)19-14-7-6-12-8-9-23(16(12)10-14)18(25)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAMOKDTPDWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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